2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes an imidazolidinone ring, a thiazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring. The thiazole ring is introduced through a subsequent reaction with 4-methyl-2-aminothiazole under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic ring or other parts of the molecule .
Scientific Research Applications
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid: Similar structure but lacks the thiazole ring.
3,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic ring structures but different functional groups.
Thiazole-containing compounds: Molecules that include the thiazole ring but differ in other structural aspects.
Uniqueness
The uniqueness of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O5S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H20N4O5S/c1-10-9-28-17(19-10)21-15(23)7-12-16(24)22(18(25)20-12)8-11-4-5-13(26-2)14(6-11)27-3/h4-6,9,12H,7-8H2,1-3H3,(H,20,25)(H,19,21,23) |
InChI Key |
PMKCMCIZCZYRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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